molecular formula C8H17Na2O6P B12670792 Ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt CAS No. 68814-11-9

Ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt

Cat. No.: B12670792
CAS No.: 68814-11-9
M. Wt: 286.17 g/mol
InChI Key: DSBYJZUBAROODD-UHFFFAOYSA-L
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Description

Ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt: is a chemical compound with the molecular formula C8H18O7PNa. It is a derivative of ethanol and is characterized by the presence of a phosphate group and a sodium salt. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt typically involves the reaction of 2-(2-butoxyethoxy)ethanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to optimize yield and purity. The final product is then purified through filtration and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Various substituted phosphates.

Scientific Research Applications

Ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling pathways. Additionally, the compound can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic substances.

Comparison with Similar Compounds

  • Ethanol, 2-(2-butoxyethoxy)-, phosphate, potassium salt
  • Ethanol, 2-(2-butoxyethoxy)-, phosphate, ammonium salt
  • Diethylene glycol monobutyl ether phosphate

Comparison: Ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt is unique due to its sodium salt form, which imparts specific solubility and reactivity characteristics. Compared to its potassium and ammonium counterparts, the sodium salt is more commonly used in industrial applications due to its cost-effectiveness and availability. The diethylene glycol monobutyl ether phosphate, while similar in structure, lacks the specific properties conferred by the sodium salt.

Properties

CAS No.

68814-11-9

Molecular Formula

C8H17Na2O6P

Molecular Weight

286.17 g/mol

IUPAC Name

disodium;2-(2-butoxyethoxy)ethyl phosphate

InChI

InChI=1S/C8H19O6P.2Na/c1-2-3-4-12-5-6-13-7-8-14-15(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2

InChI Key

DSBYJZUBAROODD-UHFFFAOYSA-L

Canonical SMILES

CCCCOCCOCCOP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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